Silvadene

Description

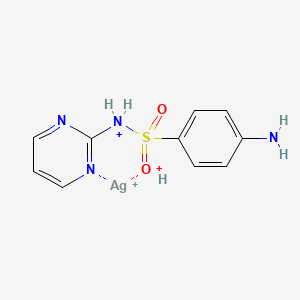

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12AgN4O2S+3 |

|---|---|

Molecular Weight |

360.16 g/mol |

IUPAC Name |

silver;[(4-aminophenyl)-oxo-oxoniumylidene-λ6-sulfanyl]-pyrimidin-2-ylazanium |

InChI |

InChI=1S/C10H10N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14,15,16);/q;+1/p+2 |

InChI Key |

GOYDASFKHSBSBH-UHFFFAOYSA-P |

Canonical SMILES |

C1=CN=C(N=C1)[NH2+]S(=[OH+])(=O)C2=CC=C(C=C2)N.[Ag+] |

Synonyms |

Brandiazin Dermazin Flamazine Flammazine Sicazine Silvadene Silvederma Silver Sulfadiazine Silver Sulfafdiazine SSD SSD AF Sulfadiazine, Silver Sulfafdiazine, Silver Sulfargen Thermazene |

Origin of Product |

United States |

Historical and Foundational Research on Silver Sulfadiazine

Historical Development of Silver-Based Antimicrobial Agents in Research

The use of silver as an antimicrobial agent dates back millennia, with documented evidence of its medicinal applications in ancient times. Early civilizations, including the Chaldeans as early as 4000 BCE, recognized metallic silver's disinfectant properties, using it to store and purify water researchgate.nettandfonline.com.

Formal medical practice began incorporating silver in the 19th century. In 1881, Credé's method introduced a 2% silver nitrate (B79036) (AgNO₃) solution for treating neonatal conjunctivitis tandfonline.comfrontiersin.org. Throughout the 19th century, silver thread was used for suturing surgical wounds, and during World War I, silver foil was applied to soldiers' wounds to prevent infection and aid healing frontiersin.orgwikipedia.org. By the early 20th century, colloidal silver gained popularity in hospitals as a germicidal agent, and various silver salts were employed to treat infections such as conjunctivitis, gastroenteritis, gonorrhea, and syphilis frontiersin.org.

However, the advent of modern antibiotics, notably penicillin in the 1940s, led to a significant decline in the use of silver as an antimicrobial agent for approximately 40 years after World War II tandfonline.comwikipedia.orgoup.commdpi.com. Despite this, silver's broad-spectrum antimicrobial capacity, attributed to its ionic form (Ag⁺), which interacts with functional organic groups like thiols in proteins and nucleic acids, continued to be recognized in research wounds-uk.com.

Seminal Research Leading to the Formulation of Silver Sulfadiazine (B1682646)

The renewed interest in silver for medical applications, particularly in burn care, emerged in the 1960s. In 1965, C.A. Moyer's research played a crucial role in reviving the use of 0.5% silver nitrate solution for burn patients, demonstrating its antibacterial action against various common pathogens like Staphylococcus aureus, hemolytic streptococci, Pseudomonas aeruginosa, and E. coli through in vitro and in vivo studies nih.gov.

This resurgence paved the way for the development of silver sulfadiazine. Silver sulfadiazine (SSD) was formulated in the 1960s by Charles L. Fox, and was introduced clinically by the Marion Corporation as Silvadene® in 1968 tandfonline.comwikipedia.orgoup.comwounds-uk.comtaylorandfrancis.com. This compound is a non-ionized, water-insoluble white powder formed by the reaction of sulfadiazine (a weak acid) with silver nitrate to create a complex silver salt wounds-uk.com.

Early research on the mechanism of action of silver sulfadiazine, utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques, indicated that its bactericidal effect primarily targets the bacterial cell membrane and cell wall, differing from that of silver nitrate and sodium sulfadiazine pfizer.comiarc.frdrugbank.com. While a specific mechanism was not fully elucidated, it was hypothesized to involve a synergistic interaction or the independent action of each component iarc.frdrugbank.com. Silver ions are known to bind to nucleophilic amino acids and various functional groups in proteins, leading to protein denaturation and enzyme inhibition, and causing proton leaks in the cell membrane iarc.fr. Sulfadiazine, on the other hand, is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in microorganisms iarc.fr.

Fox's 1968 research suggested that prolonged contact of SSD with biological fluids containing chloride and sulfhydryl groups leads to the solubilization of sulfadiazine, thereby enhancing the oligodynamic action of silver with additional antibacterial activity from the released sulfonamide wounds-uk.com. Subsequent studies, such as those by Fox and Modak in 1974, indicated that silver, rather than sulfadiazine, primarily binds to bacteria, with only a small amount of sulfadiazine appearing active in this context wounds-uk.com.

The formulation of silver sulfadiazine provided a broader spectrum silver-based antibacterial agent, predominantly used for burn management oup.com. It was noted to inhibit bacteria resistant to other antimicrobial agents and was considered superior to sulfadiazine alone pfizer.comefda.gov.et.

Evolution of Research Interest in Silver Sulfadiazine within Scientific Disciplines

Following its introduction, research interest in silver sulfadiazine evolved across various scientific disciplines, primarily driven by its effectiveness in burn wound care. Initially, the focus was on understanding its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts, including Pseudomonas aeruginosa, a common cause of infection in burn patients pfizer.comnih.govmdpi.com.

Studies were conducted to compare its efficacy with other topical antimicrobial agents and to investigate its mechanism of action at a cellular level pfizer.comdrugbank.comtandfonline.com. Research also explored the potential for resistance development. While resistance to metals among bacteria is generally less common than to conventional antibiotics, instances of silver resistance in bacteria, such as Salmonella typhimurium and P. aeruginosa, were reported, sometimes linked to transferable plasmids oup.comtaylorandfrancis.com.

Beyond its initial application as a cream, research expanded into developing new formulations and delivery systems for silver sulfadiazine. This included studies on spray formulations, which demonstrated improved zones of inhibition against bacteria like Pseudomonas aeruginosa compared to cream forms brieflands.com. More recently, investigations have focused on incorporating silver sulfadiazine into biofilms and wound dressings, aiming to enhance wound healing and infection control, particularly against multidrug-resistant organisms mdpi.comresearchgate.netresearchgate.net. The development of 3D-printed collagen scaffolds with in-situ synthesized silver nanoparticles also highlights the ongoing interdisciplinary research efforts nih.gov.

The table below summarizes key research findings related to the antimicrobial activity of silver sulfadiazine against various bacterial strains:

| Bacterial Strain (Genus & Species) | Silver Sulfadiazine Concentration for Inhibition (μg/mL) | Reference |

| Klebsiella spp. | 10-50 | medcentral.com |

| Proteus spp. | 10-50 | medcentral.com |

| Pseudomonas spp. | 10-50 | medcentral.com |

| Staphylococcus spp. | 10-50 | medcentral.com |

| Escherichia coli | Inhibited | medcentral.com |

| Corynebacterium diphtheriae | Inhibited | medcentral.com |

| Acinetobacter spp. | Inhibited | medcentral.com |

| Citrobacter spp. | Inhibited | medcentral.com |

| Enterobacter spp. | Inhibited | medcentral.com |

| Providencia spp. | Inhibited | medcentral.com |

| Serratia spp. | Inhibited | medcentral.com |

| Streptococci | Inhibited | medcentral.com |

| Yeast | Effective | pfizer.comefda.gov.et |

Paradigm Shifts in Antimicrobial Research Influenced by Silver Sulfadiazine

Silver sulfadiazine significantly influenced antimicrobial research by demonstrating the efficacy of combining a metal with an antibiotic, particularly for topical applications. Its success in burn wound management established a "gold standard" against which subsequent topical antimicrobial therapies were often compared taylorandfrancis.comjddtonline.info.

The compound's dual mechanism of action, involving both the silver ion's direct bactericidal effects on cell membranes and proteins and sulfadiazine's inhibition of folic acid synthesis (though the silver component is considered more active in SSD's context), highlighted the potential for synergistic or multi-target approaches in antimicrobial design wounds-uk.comiarc.frdrugbank.com. This stimulated further research into hybrid antimicrobial agents and the re-evaluation of older antimicrobial substances like silver in new formulations.

The challenges posed by antibiotic resistance, which became increasingly prevalent in the late 20th and early 21st centuries, further underscored the importance of compounds like silver sulfadiazine oup.comnih.gov. Its continued effectiveness against a range of pathogens, even some antibiotic-resistant strains, encouraged a renewed focus on inorganic antimicrobial agents and their potential to overcome resistance mechanisms oup.commicrobiologysociety.org.

Furthermore, the extensive research into silver sulfadiazine's properties and applications contributed to a broader understanding of how antimicrobial agents interact with biological systems, leading to advancements in areas such as:

Biofilm research : Studies on silver sulfadiazine's effects on bacterial biofilms have informed strategies for combating these resistant microbial communities mdpi.commicrobiologysociety.org.

Nanotechnology in medicine : The exploration of silver nanoparticles, often drawing parallels from the established use of silver sulfadiazine, represents a significant paradigm shift towards nanoscale antimicrobial solutions frontiersin.orgmdpi.commicrobiologysociety.org.

Topical antimicrobial development : Silver sulfadiazine's role as a benchmark spurred the development and rigorous testing of numerous other topical agents for wound care, emphasizing the importance of localized infection control to prevent systemic complications tandfonline.comjddtonline.info.

The ongoing research into silver sulfadiazine and other silver-based compounds continues to shape the landscape of antimicrobial research, pushing for innovative solutions to persistent infectious disease challenges.

Chemical Synthesis and Precursor Studies of Silver Sulfadiazine

Methodologies for Silver Sulfadiazine (B1682646) Synthesis

The synthesis of Silver Sulfadiazine can be achieved through several approaches, ranging from conventional chemical routes to more modern electrochemical and green chemistry methodologies.

The conventional synthesis of sulfadiazine, a key precursor for AgSD, generally involves a multi-step chemical process. This typically begins with the acetylation of aniline (B41778) using acetic anhydride. The resulting N-acetylaniline then undergoes chlorosulfonation with chlorosulfonic acid (ClSO₃H). Subsequently, the sulfonyl chloride derivative condenses with nucleophiles, such as amines. The final step involves the alkaline hydrolysis of the acetyl-protecting group to yield sulfadiazine. researchgate.netsamipubco.com These conventional methods are primarily suited for producing sulfadiazine in gram-scale quantities. researchgate.net

Electrochemical synthesis offers an efficient and advantageous pathway for producing AgSD microcrystals. rsc.orgresearchgate.netnih.gov This method typically employs a galvanostatic setup within a two-electrode cell. rsc.orgresearchgate.netnih.gov In this configuration, a sacrificial silver rod functions as the anode, while a stainless steel plate serves as the cathode. rsc.orgresearchgate.netnih.gov The cell design often incorporates a small cylindrical chamber for the anode compartment containing an aqueous solution of sulfadiazine and sodium nitrate (B79036), and a larger cylindrical chamber for the cathode compartment containing nitric acid solution. rsc.orgresearchgate.net An ionic connection between these two chambers is established via a solvent surface layer. rsc.orgresearchgate.net

The underlying reaction mechanism involves the anodic generation of silver ions, which subsequently react with sulfadiazine to form a white AgSD precipitate within the anode compartment. rsc.org This process is characterized as an ion exchange reaction, where sodium ions are replaced by silver ions. rsc.org Concurrently, the cathodic reaction involves the reduction of water, leading to the formation of hydroxide (B78521) ions, which are then neutralized by the nitric acid present in the cathode compartment. rsc.org

This electrochemical approach presents several benefits, including high and pure product yield, the utilization of readily available electrodes, water as a solvent, direct use of metallic silver instead of more expensive silver salts, elimination of the need for oxidizing or reducing agents, reduced reaction time, and lower energy consumption. rsc.orgnih.gov Furthermore, the size of the AgSD crystals can be precisely controlled by adjusting the applied current density. rsc.orgnih.gov For instance, increasing the applied current from 50 mA (12.5 mA cm⁻²) to 250 mA (62.5 mA cm⁻²) has been shown to reduce the average crystal size from 0.26 µm to 0.15 µm. rsc.org

| Applied Current (mA) | Current Density (mA cm⁻²) | Average Crystal Size (µm) |

|---|---|---|

| 50 | 12.5 | 0.26 |

| 250 | 62.5 | 0.15 |

The electrochemical synthesis method for AgSD is considered a "green" approach due to its environmentally friendly characteristics. These include single-step synthesis, the use of water as a solvent, and the avoidance of expensive metal salts, as well as oxidizing or reducing agents. rsc.orgresearchgate.netnih.gov This technique is also amenable to scale-up for industrial production. rsc.org While direct green synthesis of AgSD is prominently exemplified by the electrochemical method, the broader principles of green chemistry are also applied in the research and development of related silver-containing antibacterial agents, such as silver nanoparticles. frontiersin.orgnih.govlpu.in These approaches prioritize cost-effectiveness, environmental benignity, and scalability, minimizing the need for high pressure, temperature, energy, and toxic chemicals. frontiersin.orglpu.in

Investigation of Precursor Compounds and Reaction Dynamics

The primary precursor compounds involved in the synthesis of silver sulfadiazine are sulfadiazine and a silver source, most commonly silver nitrate. wounds-uk.comelenaconde.com In the context of electrochemical synthesis, sodium sulfadiazine and a sacrificial silver rod (serving as the anode) are utilized. rsc.orgresearchgate.net Additional components, such as sodium nitrate in the anode compartment and nitric acid in the cathode compartment, may also be present. rsc.orgresearchgate.net

The reaction dynamics during electrochemical synthesis involve the generation of silver ions at the anode, followed by their reaction with sulfadiazine. This interaction leads to the formation of the AgSD precipitate. rsc.org This process is fundamentally an ion exchange reaction, where sodium ions are substituted by silver ions. rsc.org The efficiency and characteristics of the AgSD synthesis are influenced by various experimental parameters, including the concentrations of sodium nitrate and nitric acid, as well as the applied current density. rsc.orgresearchgate.net

Characterization of Synthesized Silver Sulfadiazine Formulations

Characterization of synthesized Silver Sulfadiazine formulations is crucial to ascertain their morphological, crystalline, and compositional properties.

Field-Emission Scanning Electron Microscopy (FE-SEM) is a key technique employed to assess the morphology and particle size of synthesized AgSD. rsc.orgscielo.brscielo.brnih.gov FE-SEM images have revealed that electrochemically synthesized silver sulfadiazine crystals can exhibit a micro-sized, rectangular cube shape. rsc.org

X-ray Diffraction (XRD) is utilized to analyze the crystalline structure and determine the degree of crystallinity of the synthesized AgSD. rsc.orgscielo.brscielo.brnih.govresearchgate.net XRD patterns of electrochemically synthesized AgSD have demonstrated good agreement with known AgSD data, confirming its crystalline nature. rsc.org The average size of crystalline particles can be quantified using Scherrer's formula based on XRD data. rsc.org As previously noted, an increase in applied current density during electrochemical synthesis can lead to a reduction in the average crystal size. rsc.org

In certain formulations, such as AgSD-loaded hydrogels, XRD analyses have indicated an amorphous behavior, suggesting that the AgSD is physically carried by the hydrogel rather than forming new chemical bonds with its components. scielo.brscielo.br Small peaks observed in the XRD diffractograms of these hydrogels may be attributed to the presence of residual water. scielo.br Beyond FE-SEM and XRD, other characterization techniques frequently employed include Energy Dispersive Spectroscopy (EDS) for micro-compositional analysis, Fourier Transform Infrared (FT-IR) spectroscopy to confirm the chemical integrity of AgSD and the absence of undesirable interactions, Differential Scanning Calorimetry (DSC) for thermal analysis, and determination of the melting point. rsc.orgscielo.brscielo.br

Particle Size Control in Silver Sulfadiazine Synthesis

Controlling the particle size of silver sulfadiazine is crucial for optimizing its properties and applications. Various methods have been explored to achieve specific particle dimensions, particularly in the nanoscale range, to enhance its characteristics.

One prominent technique for formulating nanosuspensions of silver sulfadiazine is the microprecipitation-high-pressure homogenization method. In this process, an optimized microsuspension of silver sulfadiazine, often formulated with stabilizers such as Cremophor EL and Lauroglycol 90, is subjected to multiple cycles of high-pressure homogenization. For instance, a 0.5% silver sulfadiazine microsuspension with 6% Cremophor EL and 4% Lauroglycol 90, subjected to 30 cycles at 1,000-bar pressure, yielded a nanosuspension with an average particle size of 367.85 nm nih.gov.

Polyvinyl alcohol (PVA) has also been utilized to control the size of the silver sulfadiazine precursor and facilitate the production of silver nanoparticle-loaded sulfadiazine/polyvinyl alcohol nanorods (Ag-SD/PVA NRs). These nanorods, synthesized in an ammonia (B1221849) solution, can have an average width of 50 nm and a length of 300 nm, with embedded silver nanoparticles approximately 8 nm in size researchgate.netrsc.org.

General principles for controlling the particle size of silver nanoparticles, which are relevant to silver sulfadiazine synthesis, include manipulating various experimental parameters. These factors can influence the nucleation and growth phases of particle formation:

Precursor Concentration: Varying the concentration of the silver precursor can influence the size of the resulting nanoparticles researchgate.nethilarispublisher.com.

Temperature: Temperature is a critical factor, with higher reaction temperatures often leading to a reduction in nanoparticle size, while lower temperatures can result in larger particles. For green synthesis procedures, temperatures typically remain below 100 °C mdpi.com.

pH: The pH of the solution can significantly affect the characteristics of the synthesized nanoparticles, including their aggregation behavior hilarispublisher.commdpi.com.

Stabilizers/Capping Agents: The inclusion of stabilizers or capping agents, such as Cremophor EL, Lauroglycol 90, or polyvinylpyrrolidone (B124986) (PVP), is essential for achieving good dispersion stability and uniform size distribution by reducing surface free energy and preventing agglomeration nih.govhilarispublisher.comnih.gov.

Reducing Agents: The choice of reducing agent also plays a crucial role in controlling the size and shape of the particles hilarispublisher.comnih.govmdpi.com.

Research into Factors Influencing Synthesis Yield and Purity

Research into optimizing the synthesis of chemical compounds, including silver sulfadiazine, often focuses on identifying and controlling factors that influence reaction yield and product purity. These factors can be continuous (e.g., temperature, reaction time) or categorical (e.g., solvent, catalyst choice) acs.org.

For the synthesis of medicinal silver sulfadiazine, specific studies have highlighted the importance of reaction temperature and the use of catalysts. A method involving the reaction of silver nitrate solution and sulfadiazine sodium solution specifies a synthesis reaction temperature range of 45 to 55 °C. Additionally, the process of preparing sulfadiazine sodium from sulfadiazine powder and sodium hydroxide can be influenced by the use of trifluoromethanesulfonic acid (salt) catalysts google.com. The concentration of these catalysts, such as trifluoromethanesulfonic acid sodium, has been investigated, with varying molar percentages relative to sulfadiazine powder affecting the outcome google.com.

General factors known to influence the yield and purity of chemical syntheses include:

Temperature: Reaction temperature is a critical parameter that impacts reaction kinetics, solubility, and the formation of by-products, thereby affecting both yield and purity mdpi.comacs.org.

Reaction Time: The duration of the reaction can influence the completeness of the conversion and the extent of side reactions acs.org.

Concentration of Reactants: The stoichiometry and concentrations of the starting materials can dictate the efficiency of the reaction and the likelihood of impurity formation hilarispublisher.commdpi.com.

Catalyst Type and Concentration: Catalysts can accelerate desired reactions and improve selectivity, directly impacting yield and purity google.comacs.org.

Solvent Choice: The solvent system can influence solubility, reaction rate, and the formation of crystalline products, which are all critical for purity acs.org.

pH of the Reaction Medium: pH can affect the ionization state of reactants and intermediates, influencing reaction pathways and product characteristics mdpi.com.

Statistical methods, such as Design of Experiments (DoE), are widely employed in the pharmaceutical and fine chemical industries to systematically investigate the effect of multiple factors on reaction outputs like yield and purity. DoE allows for the construction of models that describe the relationship between experimental inputs and desired outcomes, facilitating the identification of optimal reaction conditions acs.org.

Mechanistic Investigations of Silver Sulfadiazine Action in Non Host Systems

Elucidation of Cellular and Subcellular Mechanisms of Antimicrobial Efficacy

The antimicrobial prowess of silver sulfadiazine (B1682646) (SSD) stems from a multi-pronged attack on microbial cells, targeting various structures and metabolic processes. This multifaceted mechanism contributes to its broad-spectrum activity against a wide array of bacteria and fungi.

Silver sulfadiazine's initial assault is directed at the outer defenses of the microbial cell—the cell wall and cell membrane. Upon application, the compound interacts with these structures, leading to significant structural and functional alterations. Electron microscopy studies have revealed that exposure to silver sulfadiazine causes distortion and enlargement of bacterial cells, accompanied by a weakening of the cell wall. nih.gov This interaction is believed to destabilize the membrane's integrity, increasing its permeability. researchgate.net

The silver component of SSD plays a crucial role in this process. Silver ions (Ag+) released from the compound bind to proteins within the cell membrane and cell wall, causing denaturation and disrupting their function. drugbank.com This binding can lead to proton leaks across the membrane, ultimately resulting in cell death. drugbank.com

Once the outer defenses are breached, the components of silver sulfadiazine can access the cell's interior, where they wreak further havoc by binding to essential macromolecules. The silver moiety, in particular, has been shown to interact with intracellular components, including DNA, proteins, and enzymes. researchgate.netmdpi.com

Studies using isotopic labeling have demonstrated that the silver ion binds to bacterial DNA. mdpi.com This interaction is thought to interfere with DNA replication and transcription, thereby inhibiting bacterial proliferation. nih.govresearchgate.net The binding of silver to DNA is believed to occur along the helical chain, disrupting its normal function. mdpi.com

Furthermore, silver ions exhibit a strong affinity for various functional groups found in proteins and enzymes, such as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups. drugbank.com This binding leads to protein denaturation and enzyme inhibition, disrupting critical cellular processes. drugbank.com

The sulfadiazine component of SSD contributes to its antimicrobial activity by targeting a key metabolic pathway essential for microbial survival: folic acid synthesis. Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase. researchgate.netdrugbank.com This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor to folic acid. drugbank.com

By blocking this enzymatic step, sulfadiazine effectively halts the production of folic acid. Folic acid is a vital cofactor for the synthesis of nucleotides, the building blocks of DNA and RNA. researchgate.net Consequently, the inhibition of folic acid synthesis hampers bacterial growth and replication. researchgate.net This bacteriostatic action complements the bactericidal effects of the silver ion.

| Metabolic Pathway | Enzyme Targeted | Inhibitor | Effect |

| Folic Acid Synthesis | Dihydropteroate Synthetase | Sulfadiazine | Competitive inhibition, blocking the conversion of PABA to dihydropteroate. |

The antimicrobial efficacy of silver sulfadiazine is a result of the combined actions of its two components: the silver ion and sulfadiazine. The slow and sustained release of silver ions from the compound ensures a prolonged antimicrobial effect at the site of application. researchgate.netnih.gov These silver ions are the primary bactericidal agent, acting on the cell wall, cell membrane, and intracellular components. nih.govresearchgate.net

Research into Synergistic and Antagonistic Interactions (In Vitro Models)

The antimicrobial activity of silver sulfadiazine can be influenced by its interaction with other substances. In vitro studies have explored these synergistic and antagonistic effects to understand how its efficacy might be enhanced or diminished in the presence of other compounds.

One area of investigation has been the combination of silver sulfadiazine with cerium nitrate (B79036). While some studies have reported a synergistic effect, suggesting that the combination is more effective than SSD alone, particularly against staphylococci, other research has found the combination to be only as active as SSD by itself. researchgate.netnih.gov There are also reports indicating that the addition of cerium salts can, in some instances, reduce or even nullify the antimicrobial activity of silver sulfadiazine. nih.gov

Synergistic effects have also been observed with certain antibiotics. For example, the combination of silver sulfadiazine with quinolones like norfloxacin (B1679917) and pefloxacin (B1679150) has been shown to diminish the ability of Pseudomonas aeruginosa to develop resistance in vitro. nih.gov Another study demonstrated a synergistic bactericidal effect when silver sulfadiazine was combined with nitric oxide against a range of pathogenic microbes, including antibiotic-resistant strains. nih.govunc.edu

Conversely, some combinations can be additive rather than synergistic. A study investigating the combination of Tris-EDTA and N-acetylcysteine with silver sulfadiazine against Pseudomonas aeruginosa isolates found that while the combination lowered the minimum inhibitory concentration (MIC) values compared to individual therapy, the effect was determined to be additive. mdpi.com In vitro studies involving co-cultures of Pseudomonas aeruginosa and Candida albicans have shown that while SSD is effective at reducing the bacterial load, C. albicans can persist, suggesting a limitation of its efficacy in polymicrobial settings. oup.com

| Interacting Agent | Microorganism(s) | Observed Interaction |

| Cerium Nitrate | Staphylococci, Gram-negative bacteria | Synergistic, no change in activity, or antagonistic depending on the study. nih.govresearchgate.netnih.gov |

| Quinolones (Norfloxacin, Pefloxacin) | Pseudomonas aeruginosa | Synergistic; reduced development of resistance. nih.gov |

| Nitric Oxide | Various pathogenic bacteria | Synergistic bactericidal effect. nih.govunc.edu |

| Tris-EDTA and N-acetylcysteine | Pseudomonas aeruginosa | Additive effect. mdpi.com |

| Candida albicans (in co-culture with P. aeruginosa) | Pseudomonas aeruginosa, Candida albicans | Reduced efficacy against C. albicans. oup.com |

Antimicrobial Efficacy Studies in Controlled Environments Non Clinical

In Vitro Susceptibility Profiling of Microorganisms to Silver Sulfadiazine (B1682646)

In vitro studies have consistently demonstrated the inhibitory activity of silver sulfadiazine against a wide range of microbial species, including both Gram-positive and Gram-negative bacteria, as well as certain fungi wounds-uk.compfizer.commdpi.comdrugbank.compfizermedicalinformation.com. The minimum inhibitory concentrations (MICs) for susceptible organisms typically fall within a range that is readily achievable with topical application wounds-uk.comasm.org.

Efficacy Against Gram-Positive Bacterial Isolates (e.g., Staphylococcus aureus, MRSA)

Silver sulfadiazine exhibits significant efficacy against Gram-positive bacterial isolates, including Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA) wounds-uk.commdpi.comasm.orgresearchgate.netresearchgate.netnih.govwoundsinternational.comnih.govkarger.comresearchgate.net. Studies have shown that S. aureus strains are susceptible to SSD, with MICs often ranging between 16 and 64 µg/ml wounds-uk.comresearchgate.netnih.govkarger.comresearchgate.net. Importantly, SSD has been found to be effective against MRSA, with studies reporting MIC90 values of 100 µg/ml researchgate.netnih.gov. Even multi-drug resistant strains like MRSA and Acinetobacter spp. have shown uniform sensitivity to SSD in laboratory settings researchgate.netnih.govkarger.comresearchgate.net. One study indicated that 1% silver sulfadiazine cream has an inhibitory effect on Streptococcus pyogenes similar to mupirocin (B1676865) and fusidic acid woundsinternational.com.

Efficacy Against Gram-Negative Bacterial Isolates (e.g., Pseudomonas aeruginosa, Escherichia coli)

SSD demonstrates strong antimicrobial activity against a variety of Gram-negative bacterial isolates, such as Pseudomonas aeruginosa and Escherichia coli wounds-uk.commdpi.comasm.orgresearchgate.netnih.govwoundsinternational.comheraldopenaccess.usrwandafda.gov.rwtandfonline.com. When SSD was first introduced, it was specifically recommended for prophylactic therapy against Pseudomonas spp. wounds-uk.com. MICs for Gram-negative species have been determined by serial doubling dilutions, ranging between <0.78 and 100 µg SSD/ml wounds-uk.com. For E. coli and P. aeruginosa, MIC values have been reported in the range of 45-90 µmol/L researchgate.net. Studies comparing SSD with other topical agents have shown comparable or significant antibacterial activity against P. aeruginosa and E. coli heraldopenaccess.us.

Research on Antifungal Properties (e.g., Candida albicans, Dermatophytes)

Beyond its antibacterial properties, silver sulfadiazine also possesses antifungal activities, being effective against yeasts such as Candida albicans and various dermatophytes wounds-uk.commdpi.comdrugbank.comrwandafda.gov.rwresearchgate.net. Research has shown that C. albicans isolates are inhibited by SSD, with MICs reported to be similar to those for bacteria wounds-uk.com. Irreversible inactivation of phosphomannose isomerase, an enzyme essential for fungal cell wall biosynthesis, by SSD has been demonstrated in Candida albicans wounds-uk.com. Activity against dermatophytes has been established, with strains being inhibited at 100 µg SSD/ml or less wounds-uk.com. While SSD is effective against Candida albicans, some studies suggest that for mixed infections involving Pseudomonas aeruginosa and C. albicans, an additional treatment regimen might be needed to fully eradicate the fungal infection, as SSD was not as effective in reducing C. albicans proliferation compared to bacterial reduction oup.comnih.gov.

Efficacy Against Multi-Drug Resistant Strains in Laboratory Settings

A significant aspect of silver sulfadiazine's efficacy is its activity against multi-drug resistant (MDR) strains in laboratory settings asm.orgresearchgate.netresearchgate.netnih.govnih.govkarger.comresearchgate.networldwidewounds.com. Studies involving hundreds of clinical isolates have shown that MDR species, including MRSA and Acinetobacter spp., are uniformly sensitive to SSD researchgate.netnih.govkarger.comresearchgate.net. The MICs for these resistant strains typically fall within the same range as sensitive strains, and there is no correlation between SSD MIC and resistance to sulfonamides nih.govkarger.comresearchgate.net. This suggests that SSD can be a valuable agent in combating infections caused by bacteria that have developed resistance to other antimicrobial agents pfizer.compfizermedicalinformation.com.

Time-Kill Studies and Minimum Inhibitory Concentration (MIC) Determinations

Time-kill studies and Minimum Inhibitory Concentration (MIC) determinations are crucial in vitro assays used to characterize the antimicrobial dynamics of silver sulfadiazine. MICs represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism asm.orgoup.com. Studies have reported MICs for SSD against various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis, ranging from <0.78 to 100 µg SSD/ml wounds-uk.comasm.orgrwandafda.gov.rw. For MRSA, MIC50 values of 85 mg/L have been reported researchgate.netoup.com.

Time-kill experiments provide insights into the rate at which an antimicrobial agent kills bacteria. Silver sulfadiazine has been shown to be rapidly bactericidal in these studies researchgate.netoup.com. For instance, time-kill studies with Staphylococcus aureus demonstrated that SSD killed both sulfonamide-sensitive and sulfonamide-resistant strains equally rapidly wounds-uk.comresearchgate.netoup.com. A novel antimicrobial silver wound gel, containing silver, achieved significant log reductions in growth for various wound pathogens within short timeframes, including Pseudomonas aeruginosa (2.9 log reduction within 30 minutes), Staphylococcus aureus (2.1 log reduction within 48 hours), Escherichia coli (4.1 log reduction within 30 minutes), and Candida albicans (3.4 log reduction within 90 minutes) researchgate.net.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Silver Sulfadiazine against Selected Microorganisms

| Microorganism | MIC Range (µg/ml) | Reference |

| Staphylococcus aureus | 16-64 | wounds-uk.comresearchgate.netnih.govkarger.comresearchgate.net |

| MRSA | 85-100 | researchgate.netnih.govoup.com |

| Pseudomonas aeruginosa | <0.78-100 | wounds-uk.comasm.org |

| Escherichia coli | <0.78-100 | wounds-uk.comasm.org |

| Candida albicans | Similar to bacteria | wounds-uk.com |

| Dermatophytes | ≤100 | wounds-uk.com |

Table 2: Time-Kill Study Results for Silver-Containing Antimicrobial Wound Gel (Illustrative Data)

| Microorganism | Log Reduction Achieved | Time to Achieve Reduction | Reference |

| Pseudomonas aeruginosa | 2.9 | 30 minutes | researchgate.net |

| Staphylococcus aureus | 2.1 | 48 hours | researchgate.net |

| Escherichia coli | 4.1 | 30 minutes | researchgate.net |

| Candida albicans | 3.4 | 90 minutes | researchgate.net |

Research on Efficacy Against Biofilm Formation in Experimental Systems

Biofilms, which are communities of microorganisms encased in an extracellular matrix, pose significant challenges in wound healing due to their increased resistance to immunological responses and antimicrobial agents mdpi.com. Research has investigated the efficacy of silver sulfadiazine against biofilm formation in experimental systems. Studies have shown that SSD is effective in eradicating mature biofilms, particularly those formed by MRSA mdpi.comnih.gov. The antibacterial effects of SSD on biofilms are primarily attributed to silver ions, with sulfadiazine selectively binding to biofilms and subsequently liberating silver ions mdpi.comnih.gov.

In experiments with S. aureus biofilms, silver sulfadiazine, often in combination with other agents, has been shown to be effective in eliminating S. aureus cells within the biofilm model wounds-uk.com. Notably, silver has been suggested to be more effective in eliminating cells within biofilms than free-floating cells wounds-uk.com. While SSD has demonstrated significant reduction of Pseudomonas aeruginosa bioburden in mixed-species biofilms with Candida albicans, its efficacy in reducing C. albicans proliferation within these mixed biofilms was less pronounced, suggesting that additional treatments may be necessary for complete fungal eradication in such complex infections oup.comnih.gov.

Animal Model Studies on Antimicrobial Efficacy (excluding human clinical outcomes)

Animal model studies have provided valuable insights into the antimicrobial efficacy of silver sulfadiazine (SSD) against various bacterial pathogens in different wound infection scenarios. These non-clinical investigations help to understand the compound's mechanism of action and its effectiveness in controlling microbial growth in living systems.

Early evidence of silver sulfadiazine's beneficial effects on wounds, beyond its direct antimicrobial activity, was observed in an animal model. In studies involving clean wounds in pigs, topical application of SSD was shown to increase rates of epithelialization by 28%. wounds-uk.com Further research using animal models has explored the compound's ability to prevent and treat infections caused by a range of bacteria, including common wound pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and multi-drug resistant strains.

In a study involving Sprague-Dawley rats with 20% total body surface area burns, wounds were excised and infected with Pseudomonas aeruginosa and Staphylococcus aureus. After 10 days, quantitative assessment of wound counts revealed significant reductions in bacterial load with certain silver-containing dressings. For P. aeruginosa, Acticoat and Silvasorb dressings led to counts of 0 CFU/ml, significantly lower than the control group's mean of 1.2 x 10^5 CFU/ml. For S. aureus, Acticoat resulted in 1.8 x 10^3 CFU/ml, which was significantly lower than the control's 6.5 x 10^5 CFU/ml. Silvasorb also showed lower S. aureus counts (6.3 x 10^3 CFU/ml), although this difference was not statistically significant. researchgate.netnih.gov

Table 1: Bacterial Counts (CFU/ml) in Infected Rat Burn Wounds Treated with Silver-Containing Dressings researchgate.netnih.gov

| Treatment Group | Pseudomonas aeruginosa (Mean CFU/ml) | Staphylococcus aureus (Mean CFU/ml) |

| Control | 1.2 x 10^5 | 6.5 x 10^5 |

| Acticoat | 0 | 1.8 x 10^3 |

| Silvasorb | 0 | 6.3 x 10^3 |

| Silverlon | 1.5 x 10^4 | 7.4 x 10^4 |

Studies in murine models have further demonstrated the antimicrobial capabilities of silver sulfadiazine. In a murine dermal acute wound infection model, an ointment combining zinc pyrithione (B72027) and silver sulfadiazine led to the complete eradication of Acinetobacter baumannii in 70% of infected mice and Staphylococcus aureus in 40% of mice. This combination also showed improved clearance of P. aeruginosa in the murine model. asm.org Furthermore, in a mouse model of partial-thickness burn injury infected with methicillin-resistant Staphylococcus aureus (MRSA), silver sulfadiazine-loaded nanosheets significantly reduced the number of MRSA bacteria on the lesion by more than 10^5-fold, effectively suppressing the inflammatory reaction and preventing progression to full-thickness dermal layers. nih.gov

In a separate study using an infected deep second-degree burn wound mice model, commercial silver sulfadiazine cream demonstrated a reduction in bacterial colony count. While the bacterial count in the cream group showed a slight increase on day 2, it subsequently decreased to 3.8 x 10^8 CFU/g by day 7. A silver sulfadiazine nanosuspension formulation, however, achieved complete eradication of Staphylococcus aureus after 7 days. researchgate.netdovepress.com

Table 2: Antimicrobial Efficacy of Silver Sulfadiazine Formulations in Murine Wound Infection Models asm.orgnih.govresearchgate.netdovepress.com

| Study Type / Model | Pathogen | Silver Sulfadiazine Formulation | Key Antimicrobial Finding |

| Murine Dermal Acute Wound Infection | A. baumannii, S. aureus, P. aeruginosa | Ointment with Zinc Pyrithione and SSD | Complete eradication of A. baumannii in 70% of mice; S. aureus in 40% of mice. Improved overall clearance. asm.org |

| Mouse Partial-Thickness Burn Injury | MRSA | SSD-loaded Nanosheets | >10^5-fold reduction in MRSA bacteria on lesion. nih.gov |

| Mouse Deep Second-Degree Burn Wound | S. aureus | Commercial SSD Cream | Bacterial count decreased to 3.8 x 10^8 CFU/g by Day 7 (from initial increase). dovepress.com |

| Mouse Deep Second-Degree Burn Wound | S. aureus | SSD Nanosuspension/Hydrogel | Eradication of S. aureus after 7 days. researchgate.net |

Comparative studies in rat models of full-thickness burn wounds infected with multi-drug resistant Pseudomonas aeruginosa have highlighted the potency of silver sulfadiazine. In one such study, 1% silver sulfadiazine was found to be a more potent antipseudomonal agent compared to other topical agents, effectively preventing the colonization of P. aeruginosa in all tissues, including the eschar. nih.gov Another study on burn injury in rats noted that silver sulfadiazine-treated skin samples showed no bacterial presence in biopsy specimens, in contrast to base cream-treated skin where bacteria were found, indicating its efficacy in reducing infection. srce.hr Furthermore, in a study comparing silver sulfadiazine with saline-soaked dressings in full-thickness burn wounds in Wistar albino rats, no clinical infections occurred in the silver sulfadiazine group, suggesting its role in infection prevention. researchgate.net

Table 3: Comparative Efficacy of Topical Agents Against Multi-Drug Resistant P. aeruginosa in Rat Burn Wounds nih.gov

| Treatment Group | Relative Antimicrobial Efficacy (against multi-drug resistant P. aeruginosa) | Prevention of Colonization in Tissues (including eschar) |

| 1% Silver Sulfadiazine | Most potent | Achieved |

| Silver-Coated Dressing | Effective | Not achieved |

| 3% Citric Acid | Less effective | Not achieved |

| 0.5% Chlorhexidine (B1668724) Acetate | Least effective | Not achieved |

| Control Group | No treatment | Not achieved |

However, efficacy can vary depending on the specific animal model and bacterial strain. In a study involving streptozotocin-induced diabetic rats with MRSA-infected wounds, while silver sulfadiazine dressings were among the silver-containing materials that led to decreased bacterial counts over time, there was no statistically significant difference in their antibacterial effect against MRSA when compared to the control group. hmpgloballearningnetwork.com Similarly, in a study on full-thickness equine skin wounds inoculated with bacteria and fungi, silver sulfadiazine cream did not result in significantly lower microbial counts compared to untreated control wounds under the study conditions. avma.org Another study in a burned mouse model infected with P. aeruginosa indicated that silver sulfadiazine ointment did not achieve complete eradication of P. aeruginosa over 20 days, unlike another tested ointment. d-nb.info These findings underscore that the antimicrobial effectiveness of silver sulfadiazine in animal models can be influenced by factors such as the specific wound environment, the type and resistance profile of the infecting microorganism, and the formulation used.

Mechanisms of Microbial Resistance to Silver Sulfadiazine

Genetic Basis and Evolution of Silver Sulfadiazine (B1682646) Resistance

Chromosomal Resistance Mechanisms

Chromosomal resistance to silver sulfadiazine primarily involves endogenous genetic alterations that allow bacteria to mitigate the toxic effects of silver ions. A key mechanism in Gram-negative bacteria is the derepression of the chromosomal Cus efflux system and the loss of outer membrane porins (OMPs). nih.govfrontiersin.org The Cus system, a copper/silver efflux system, actively pumps silver ions out of the bacterial cell, thereby reducing intracellular accumulation. frontiersin.orgdiva-portal.org The activation of this endogenous silver efflux system, coupled with mutations affecting porins, contributes significantly to silver resistance. mmclibrary.comoup.com

Furthermore, chromosomal mutations in clinical strains leading to Ag(I) resistance may be linked to mutations within sil-related agr systems. oup.com The sil operon, which can be chromosomally integrated, encodes for several components that contribute to silver resistance. Among these, silE is a small periplasmic silver-binding protein that acts as a primary defense by sequestering silver ions at the cell surface. nih.govoup.com Efflux pumps, such as the P-type ATPase SilP and the three-protein chemiosmotic RND Ag(I)/H+ exchange system SilCBA, are also encoded by the sil operon and actively transport silver ions out of the cell. oup.com These systems collectively reduce the intracellular concentration of silver, enabling bacteria to survive in its presence.

Research on Cross-Resistance Patterns with Other Antimicrobial Agents

However, other research highlights potential linkages. Genetic linkage between silver resistance genes and antibiotic resistance genes has been reported, particularly when these genes are located on plasmids. mmclibrary.comoup.com For example, a study observed that 24 out of 26 gentamicin-resistant strains also demonstrated concomitant resistance to silver sulfadiazine. researchgate.net Conversely, silver sulfadiazine has been shown to inhibit bacteria that are already resistant to other antimicrobial agents, underscoring its broad-spectrum activity. pfizer.comfda.gov

There is also a recognized potential for cross-sensitivity between silver sulfadiazine and other sulfonamides due to structural similarities, although this is more related to patient hypersensitivity than microbial resistance mechanisms. pfizer.comfda.govwikipedia.org Interestingly, studies on Staphylococcus aureus have shown that silver sulfadiazine maintains its rapid bactericidal effect equally against both sulfonamide-sensitive and sulfonamide-resistant strains. wounds-uk.comresearchgate.net

Mutation Rate Studies in Response to Silver Sulfadiazine Exposure

Studies investigating the mutation rate of bacteria in response to silver sulfadiazine exposure generally indicate a low frequency of spontaneous resistance development. For instance, when common opportunistic pathogens, including Staphylococcus, Pseudomonas, and Enterococcus cloacae, were exposed to silver sulfadiazine at concentrations two and four times their minimum inhibitory concentration (MIC), the observed mutation rate was less than 10⁻¹⁰ colony forming units (CFU) per milliliter. nih.govresearchgate.net

Further, serial passage experiments involving Staphylococcus aureus and Pseudomonas aeruginosa in subinhibitory concentrations of silver sulfadiazine did not result in the selection of resistant mutants. nih.govresearchgate.net While the MIC of Enterococcus cloacae did increase significantly (over 2048-fold) after 17 serial passages, reaching beyond the solubility limit of silver sulfadiazine, this was an exception rather than a general trend across all tested strains. nih.govresearchgate.net

The low mutation rate is consistent with the understanding that high-level, single-step, target-based mutation to silver resistance is unlikely. This is primarily due to the multifaceted mechanism by which silver ions exert their antimicrobial effects, targeting multiple cellular components simultaneously rather than a single specific target. mmclibrary.comoup.com A study on S. aureus specifically noted that the frequency of spontaneous mutation to silver-containing compounds, when silver sulfadiazine was the selective agent, was less than 10⁻⁹. This rate is notably lower than the typical spontaneous mutation frequencies of approximately 10⁻⁸ observed for bacteria developing resistance to single-target antibiotics. mmclibrary.comoup.comresearchgate.net

Advanced Research Methodologies in Silver Sulfadiazine Studies

Spectroscopic Techniques for Investigating Silver Sulfadiazine (B1682646) Interactions (e.g., FTIR, UV-Vis)

Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy, are widely utilized to characterize Silver Sulfadiazine and study its interactions with other components in various formulations.

UV-Vis Spectroscopy serves as a vital tool for the quantitative analysis of Silver Sulfadiazine and for monitoring its release and stability. It is frequently used to determine the encapsulation efficiency of SSD in nanoemulsions by measuring the concentration of the free drug in the supernatant at a specific wavelength, typically λmax 254 nm mdpi.cominnovareacademics.inijper.org. Beyond quantification, UV-Vis spectroscopy is also applied in drug release studies, where the absorbance of collected samples is measured at wavelengths such as 254 nm or 297 nm to determine the cumulative amount of drug released over time innovareacademics.innih.govipinnovative.com. Furthermore, UV-Vis spectra can confirm the formation of Silver Sulfadiazine complexes and the successful coating of surfaces with the compound nih.gov.

Microscopic Analysis of Microbial Responses to Silver Sulfadiazine (e.g., Electron Microscopy)

Microscopic analysis, particularly electron microscopy, provides high-resolution visualization of the effects of Silver Sulfadiazine on bacterial cells, offering critical insights into its antimicrobial mechanism.

Electron Microscopy (e.g., Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) is used to observe morphological changes in bacteria exposed to Silver Sulfadiazine. Studies on Pseudomonas aeruginosa, for example, have revealed that treated cells exhibit distorted shapes and display "blebs" that protrude from the cell surface, originating from the cell wall asm.orgnih.gov. These microscopic observations support the understanding that Silver Sulfadiazine primarily exerts its bactericidal effect by acting on the bacterial cell membrane and cell wall, leading to structural damage drugbank.comprobes-drugs.orgmims.comfda.govpfizermedicalinformation.com. Such detailed visualization helps researchers understand the direct impact of the compound on microbial integrity. SEM can also be utilized to examine the surface morphology of various formulations, such as hydrogels, to ensure homogenous dispersion of the drug hygeiajournal.com.

Molecular Biology Techniques in Resistance Mechanism Elucidation (e.g., Gene Sequencing)

Molecular biology techniques are crucial for identifying and understanding the genetic basis of bacterial resistance to Silver Sulfadiazine.

Chromatography and Mass Spectrometry for Compound Analysis and Stability (e.g., LC-MS/MS)

Chromatographic and mass spectrometric techniques are essential for the comprehensive analysis of Silver Sulfadiazine, including its purity, quantification, and stability.

High-Performance Liquid Chromatography (HPLC) , often coupled with Mass Spectrometry (MS) , particularly LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) , is a powerful combination used for the separation, identification, and precise quantification of Silver Sulfadiazine and its related substances, including degradation products and impurities nih.govresearchgate.netmdpi.comsid.irnih.gov. These techniques are critical for stability studies, where Silver Sulfadiazine is subjected to various stress conditions, such as elevated temperature, acidic or basic environments, oxidation, reduction, and photodegradation nih.govresearchgate.net. By analyzing the resulting degradation products, researchers can elucidate the degradation pathways of the compound and predict its shelf life nih.govresearchgate.net. Identified degradation products from such studies include sulfacetamide, sulfanilic acid, aniline (B41778), and pyrimidin-2-amine, among others nih.govresearchgate.net. HPLC methods are also used for drug content determination and stability evaluation in formulations like topical sprays sid.ir.

In Vitro Diffusion and Release Rate Studies for Formulations

In vitro diffusion and release rate studies are fundamental for evaluating how Silver Sulfadiazine is released from various pharmaceutical formulations and for predicting their performance in a biological context.

The Franz Diffusion Cell is a widely adopted apparatus for these studies, allowing researchers to assess the release and permeation of Silver Sulfadiazine from formulations such as gels, nanoemulsions, hydrogels, and sprays through various membranes innovareacademics.inipinnovative.comhygeiajournal.comijrrjournal.comijpsdronline.compharmaexcipients.comjocpr.comresearchgate.netjpionline.org. These membranes can include synthetic options like dialysis membranes or track-etch membranes, as well as biological barriers like excised animal skin (e.g., goat skin) ijpsdronline.comresearchgate.netjpionline.org.

Research findings from these studies are crucial for optimizing formulation design. For example, comparisons of drug release profiles through synthetic track-etch membranes and goat skin have shown similar diffusion rates, suggesting that synthetic membranes can serve as reliable surrogates for biological skin in certain in vitro assessments ijpsdronline.comresearchgate.net. These studies help in predicting the in vivo performance of formulations and in designing systems that provide controlled and sustained release of Silver Sulfadiazine, thereby enhancing therapeutic efficacy and patient compliance ipinnovative.comhygeiajournal.comijrrjournal.compharmaexcipients.com. For instance, a Silver Sulfadiazine-loaded hydrogel demonstrated a sustained release of silver ions for 24 hours, with 92.38% release at the end of this period, indicating its potential for once-daily application hygeiajournal.com.

Table 1: Cumulative Percentage Drug Release of Silver Sulfadiazine from a Gel Formulation ijpsdronline.comresearchgate.net

| Time (hours) | Cumulative % Drug Release (Track-Etch Membrane) | Cumulative % Drug Release (Goat Skin) |

| 1 | 4.25 | 5.10 |

| 2 | 7.80 | 8.95 |

| 4 | 12.50 | 14.15 |

| 6 | 15.80 | 18.20 |

| 8 | 18.18 | 20.99 |

Note: Data is illustrative based on research findings indicating similar release profiles.

Computational Modeling and Simulation for Predicting Silver Sulfadiazine Behavior

Computational modeling and simulation techniques are increasingly utilized to predict the behavior of Silver Sulfadiazine at a molecular level, offering insights into its interactions, stability, and potential mechanisms.

Computational Chemistry Methods , such as Density Functional Theory (DFT) calculations, can be applied to understand the degradation pathways of compounds like sulfadiazine by identifying reactive sites within the molecule. For instance, Fukui index calculations can reveal atoms with higher reactivity for oxidation, which can then be corroborated with experimental data from LC-MS/MS analysis of degradation intermediates to propose a chemical degradation pathway researchgate.net. While specific examples for Silver Sulfadiazine are less prominent in the provided search results, the principles of molecular docking and molecular dynamics simulations are broadly applicable to predict binding affinities, understand drug-target interactions, and explore the stability of the compound within various environments or formulations. These predictive models can aid in rational drug design, formulation optimization, and understanding potential resistance mechanisms by simulating molecular interactions.

Comparative and Combinatorial Research on Silver Sulfadiazine Non Clinical Focus

Comparative Studies with Other Silver-Based Compounds in Antimicrobial Research

Comparative studies have evaluated Silver Sulfadiazine (B1682646) (SSD) against other silver-containing compounds, highlighting its distinct antimicrobial characteristics. SSD is a complex of silver and sulfadiazine, with its antibacterial effects primarily attributed to the silver ions released mims.comsmpdb.ca.

When compared to silver nitrate (B79036) (AgNO₃), SSD has demonstrated superior efficacy, particularly against Gram-negative bacteria nih.gov. In studies focusing on biofilm eradication, SSD proved more effective in killing mature biofilms than silver nitrate, despite releasing lower levels of ionized silver into the culture medium smpdb.ca. This suggests that the mechanism of action for SSD in biofilms involves sulfadiazine selectively binding to the biofilm, facilitating the subsequent release of silver ions smpdb.ca.

Against silver nanoparticles (AgNPs), the comparative efficacy of SSD varies. While both SSD and AgNPs have shown strong and comparable antimicrobial activity against Staphylococcus aureus in in vitro settings, AgNPs have been noted for potentially higher biocompatibility and more efficient regulation of wound healing processes in animal models citeab.comnih.gov. The smaller particle size of nanosized silver is believed to enhance its ability to penetrate wounds and eliminate bacteria more rapidly. Conversely, some perspectives favor ionic silver (such as that derived from SSD) over silver nanoparticles due to factors like high production costs, variable effectiveness, and stability challenges associated with AgNPs.

The following table summarizes some comparative findings:

| Compound/Formulation | Target Microorganism(s) | Key Finding (vs. SSD) | Reference |

| Silver Nitrate (AgNO₃) | Gram-negative bacteria, S. aureus biofilms | Less effective in biofilm eradication; SSD more effective against Gram-negative bacilli. | smpdb.canih.gov |

| Silver Nanoparticles (AgNPs) | S. aureus | Strong and equal antimicrobial activity, but AgNPs showed higher biocompatibility and faster wound healing in vivo. | citeab.comnih.gov |

Research on Silver Sulfadiazine in Combination with Other Antimicrobial Agents (In Vitro/Animal Models)

Research has explored the synergistic potential of Silver Sulfadiazine when combined with other antimicrobial agents, aiming to enhance its spectrum or potency, particularly in in vitro and animal models.

Combinations of SSD with cerium nitrate (CN) have been investigated. In vitro studies revealed that the combination of SSD and CN demonstrated antimicrobial activity comparable to SSD alone, with CN itself showing no inhibitory effect on bacterial strains up to 800 µg/ml. The most pronounced synergistic effects were observed against staphylococci, which are typically more resistant to SSD when used individually.

Furthermore, the combination of zinc pyrithione (B72027) (ZnPT) with SSD has shown promising results. This combination significantly increased antimicrobial activity against P. aeruginosa, S. aureus, and Acinetobacter baumannii in both planktonic and biofilm growth states, outperforming either agent when used alone.

The following table highlights key findings from combination research:

| Combination Agent | Target Microorganism(s) | Key Finding | Reference |

| Cerium Nitrate (CN) | Staphylococci, Gram-negative bacteria | Activity comparable to SSD alone; greatest synergism with staphylococci. | |

| Chlorhexidine (B1668724) (CHX) | Various bacteria (e.g., S. aureus) | Reduced catheter colonization in animal models; enhanced antimicrobial efficacy. | mims.com |

| Gentamicin, Amikacin | MRSA, P. aeruginosa, other clinical isolates | SSD alone showed high activity, combinations evaluated for broad-spectrum effects. | |

| Zinc Pyrithione (ZnPT) | P. aeruginosa, S. aureus, A. baumannii | Increased antimicrobial activity in both planktonic and biofilm states. |

Evaluation Against Novel Antimicrobial Agents and Delivery Systems in Research Contexts

Research on Silver Sulfadiazine extends to its integration with novel antimicrobial agents and advanced delivery systems, aiming to overcome limitations such as poor solubility and to enhance its therapeutic efficacy in research settings.

Nanosystem formulations of Silver Sulfadiazine (AgSD/SSD) have been developed to improve its solubility, enhance its antibacterial activity, and facilitate controlled release. Silver Sulfadiazine nanosuspensions (AgSD/NS) and nanogels have shown significant improvements over conventional forms.

Studies have demonstrated that the nanocrystallization of AgSD significantly enhances its antibacterial activity compared to its coarse powder form. For instance, SSD nanosuspensions exhibited bacterial inhibitory efficiency comparable to or even better than SSD solutions against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This enhanced activity is attributed to the increased surface area of the nanosized particles, which improves drug dissolution and interaction with microbial cells.

In in vivo animal studies, nanogels containing 0.5% SSD were found to be more effective in promoting wound healing compared to conventional marketed creams (0.5% and 1% concentrations). This suggests that nanosystem formulations can lead to improved therapeutic outcomes.

Further advancements include the development of solid lipid nanoparticles of silver sulfadiazine (SSD-SLNs) incorporated into chitosan (B1678972) gels. These SSD-SLNs, especially when supplemented with deoxyribonuclease-I (DNase-I), demonstrated superior inhibition of Pseudomonas aeruginosa biofilms compared to SSD combined with DNase-I alone. This approach also resulted in reduced fibroblast cytotoxicity, indicating improved biocompatibility. Additionally, novel pectin-zinc nanocomposites loaded with SSD (AgSD-PC-Zn) have shown enhanced antibacterial effects against S. aureus and E. coli in in vitro studies.

The following table summarizes findings on nanosystem formulations:

| Nanosystem Formulation | Key Characteristic(s) | Comparative Antimicrobial Activity | Reference |

| Nanosuspensions (AgSD/NS) | Improved solubility, smaller particle size (e.g., 369 nm) | Significantly enhanced antibacterial activity vs. coarse powder; comparable to SSD solution against S. aureus, E. coli, P. aeruginosa. | |

| Nanogels (SSD Nanogels) | Topical delivery, sustained release | More effective in wound healing in vivo compared to marketed creams. | |

| Solid Lipid Nanoparticles (SSD-SLNs) in Chitosan Gel | Reduced cytotoxicity, controlled release | 96.8% inhibition of P. aeruginosa biofilm (vs. 82.9% for SSD + DNase-I). | |

| Pectin-Zinc Nanocomposites (AgSD-PC-Zn) | Novel composite | Greater antibacterial effect against S. aureus and E. coli. |

Silver Sulfadiazine has been extensively integrated into advanced biomaterials to impart antimicrobial properties, particularly for medical devices and wound dressings.

Catheter Coatings: SSD has been utilized as a coating for various medical devices, including catheters and endotracheal tubes, to mitigate bacterial growth and colonization mims.com. Studies have shown that catheters impregnated with a combination of chlorhexidine and silver sulfadiazine (CSS) significantly reduce catheter colonization in animal models mims.com. These antimicrobial-coated catheters have been compared to non-coated counterparts, demonstrating a reduction in colonization rates. While effective in reducing colonization, some research suggests that the antimicrobial durability of certain chlorhexidine-silver sulfadiazine catheters may be limited over extended periods.

Hydrogels: Hydrogels represent a promising class of biomaterials for delivering SSD due to their ability to provide a moist wound environment and facilitate sustained drug release. Various hydrogel formulations incorporating SSD have been developed and evaluated for enhanced antimicrobial activity. Thermosensitive hydrogels loaded with AgSD nanosuspensions have shown improved antibacterial activity and reduced cytotoxicity, making them suitable carriers for topical applications. Polyvinyl alcohol (PVA) and chitosan cross-linked hydrogels containing SSD have demonstrated sustained drug release and superior in vivo burn healing capacity compared to marketed preparations. Chitosan/alginate hydrogels incorporating SSD have also exhibited fast and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scaffolds: Beyond hydrogels, SSD has been incorporated into various scaffold designs for tissue regeneration and infection prevention. For instance, porous poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] scaffolds blended with SSD and immobilized with collagen peptide have shown desirable antimicrobial effects against Gram-negative, Gram-positive bacteria, and Candida albicans. Injectable gelatinous biomaterials composed of collagen and alginates, enriched with silver, have also proven effective against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) strains in a concentration-dependent manner in in vitro studies.

The following table outlines the integration of SSD into various biomaterials:

| Biomaterial Type | SSD Form/Integration Method | Observed Antimicrobial Efficacy / Properties | Reference |

| Catheter Coatings | Impregnated, Coated | Reduced bacterial colonization in animal models; prolonged anti-infective activity. | mims.com |

| Hydrogels | Nanosuspension-loaded, blended, cross-linked | Enhanced antibacterial activity, sustained release, improved wound healing in vivo. | |

| Scaffolds | Blended, enriched | Desirable antimicrobial effects against various bacteria and fungi; effective against Gram-positive and Gram-negative strains. |

Assessment of Comparative Efficacy in Biofilm Eradication Research

Biofilm formation poses a significant challenge in wound infections due to increased microbial tolerance to antimicrobial agents. Silver Sulfadiazine has been a subject of extensive research regarding its efficacy in eradicating bacterial biofilms.

Studies have consistently demonstrated that SSD is effective in eradicating mature biofilms smpdb.ca. Research specifically on Methicillin-resistant Staphylococcus aureus (MRSA) biofilms showed that SSD effectively eradicated mature biofilms by killing bacteria, with the silver ions, rather than the sulfadiazine component, being primarily responsible for this effect. In a comparative assessment, SSD exhibited greater biofilm eradication capabilities than silver nitrate smpdb.ca.

In research involving complex microbial communities, SSD has been shown to effectively inhibit and remove mature mixed bacterial biofilms, including those formed by Staphylococcus aureus, Streptococcus faecalis, and Candida albicans, on medical devices such as voice prostheses. The degree of inhibition and removal was observed to increase with higher SSD concentrations.

Furthermore, in vitro analyses have confirmed SSD's effectiveness against fully developed biofilms of both Staphylococcus aureus and Pseudomonas aeruginosa at concentrations below those typically used in clinical preparations. This suggests a potent anti-biofilm activity at relatively low concentrations.

Novel delivery systems incorporating SSD have also shown enhanced anti-biofilm potential. For instance, solid lipid nanoparticles of silver sulfadiazine (SSD-SLNs) combined with deoxyribonuclease-I (DNase-I) demonstrated a significant inhibition of Pseudomonas aeruginosa biofilm (approximately 96.8%) compared to SSD with DNase-I alone (82.9%). This highlights the potential of advanced formulations to improve biofilm eradication strategies.

The following table summarizes key findings on SSD's biofilm eradication efficacy:

| Biofilm Type / Microorganism(s) | Key Finding on SSD Efficacy | Comparative Efficacy (if applicable) | Reference |

| Mature MRSA biofilms | Eradicated by bacterial killing (silver ion effect) | Greater eradication effect than silver nitrate. | smpdb.ca |

| Mixed bacterial biofilms (S. aureus, S. faecalis, C. albicans) on voice prostheses | Effectively inhibited and removed; efficacy increased with concentration. | Not directly compared to other agents in this context. | |

| Fully developed S. aureus and P. aeruginosa biofilms | Effective at concentrations below typical clinical use. | Not directly compared to other agents in this context. | |

| P. aeruginosa biofilm (with SSD-SLNs + DNase-I) | 96.8% inhibition | Significantly higher inhibition than SSD + DNase-I (82.9%). |

Novel Research Avenues and Theoretical Applications of Silver Sulfadiazine

Exploration of Silver Sulfadiazine (B1682646) in Advanced Biomaterial Development

The integration of silver sulfadiazine into advanced biomaterials represents a significant area of research, aiming to overcome the limitations of traditional topical formulations, such as poor aqueous solubility and limited sustained release researchgate.netnih.gov. Researchers are exploring methods to embed or conjugate SSD, or its active components (silver ions and sulfadiazine), within various biomaterial matrices to create functionalized surfaces and devices with prolonged antimicrobial activity.

One promising approach involves the use of nanoporous silica (B1680970) carriers, such as MCM-41 and SBA-15. Studies have demonstrated that silver-modified nanoporous silica materials loaded with sulfadiazine can achieve sustained release properties and exhibit antimicrobial efficacy comparable to or even superior to traditional SSD, while significantly improving its water solubility researchgate.net. This method allows for the stabilization of 5-15 nm sized silver nanoparticles within the channels or on the outer surface of these silica supports, with sulfadiazine molecules loaded into the empty channels researchgate.net.

Furthermore, the development of polymeric silver sulfadiazines offers non-leaching and rechargeable biocidal properties. For instance, poly(methyl methacrylate) (PMMA)-based polymeric silver sulfadiazines have been synthesized by copolymerizing acryloyl sulfadiazine with methyl methacrylate, followed by treatment with dilute silver nitrate (B79036) solutions. These polymeric materials have demonstrated potent biocidal activity, achieving 100% inactivation of Escherichia coli (Gram-negative bacteria) and Staphylococcus aureus (Gram-positive bacteria) in 10 minutes, and Candida tropicalis (yeast) in 30 minutes, with stable antimicrobial functions for at least 12 months. Their activity can also be regenerated through subsequent silver nitrate treatments researchgate.net.

The incorporation of silver sulfadiazine into various wound dressings and medical devices is also under investigation to enhance their antimicrobial function. This includes its use in hydrogels and other composite biomaterials designed for wound healing nih.govacs.orgupenn.edu. Natural-based biomaterials, when combined with nanoparticles like silver, have shown potential for enhanced scaffolding performance and improved cellular interactions, suggesting a synergistic approach for tissue regeneration and infection control mdpi.com.

Theoretical Integration into Drug Delivery Systems (Beyond Topical Formulations)

While SSD is primarily used topically, theoretical and early-stage research is exploring its integration into advanced drug delivery systems to enable systemic or targeted delivery, moving beyond conventional topical applications. A key challenge in this endeavor is SSD's poor aqueous solubility, which limits its systemic bioavailability researchgate.netnih.gov.

Strategies to overcome this solubility barrier include the encapsulation of SSD within nanocarriers. As mentioned, silver-modified nanoporous silica carriers can improve SSD's water solubility and facilitate sustained release, making them potential candidates for advanced delivery systems researchgate.net. Similarly, liposomal encapsulation of SSD has been explored, demonstrating improved cumulative drug release and enhanced wound healing efficacy in in vivo studies compared to marketed creams rjpdft.com. These advancements suggest the potential for developing formulations that could deliver SSD or its components more effectively to target sites, or even systemically, once solubility and stability issues are comprehensively addressed for non-topical routes. The aim is to maximize antimicrobial activity while minimizing potential cellular toxicity through controlled release nih.gov.

Potential in Environmental Microbiology Research (e.g., Water Purification, Biocides)

The potent biocidal properties of silver sulfadiazine and its nanoformulations extend their potential utility into environmental microbiology, particularly in areas like water purification and as general biocides. Silver sulfadiazine and nano silver sulfadiazine have been recognized as effective biocidal agents against a wide range of microorganisms, including those that form biofilms, which are notoriously resistant to conventional treatments researchgate.net.

Research has investigated the efficacy of nano silver sulfadiazine against mature heterotrophic biofilm bacteria. For example, studies have shown that surfaces like stainless steel, when coated with nano silver sulfadiazine, exhibit significantly reduced bacterial counts in the biofilm layer compared to control surfaces. These findings suggest that such compounds could be effectively utilized as disinfectants in industrial and clinical environments where biofilm formation and microbial contamination are significant concerns researchgate.net. This aligns with the broader application of biocides in maintaining microbial quality in municipal and industrial water systems, preventing biofouling, and ensuring public safety oup.com.

Future Directions in Antimicrobial Resistance Mitigation Strategies

Antimicrobial resistance (AMR) poses a global health crisis, and silver sulfadiazine, with its multifaceted mechanism of action, offers promising avenues for future resistance mitigation strategies. SSD exerts its antimicrobial effects through a dual mechanism: silver ions bind to bacterial DNA and disrupt cell membranes, while the sulfadiazine moiety inhibits bacterial folate synthesis, which is crucial for DNA replication alfa-chemistry.comprobes-drugs.orgjddtonline.info. This multi-target approach inherently reduces the likelihood of rapid resistance development compared to agents with a single target.

A key future direction involves exploring combination therapies. Studies have shown synergistic activity when SSD is combined with other biocides, such as nitric oxide, against a range of Gram-negative, Gram-positive, and antibiotic-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The concerted use of agents with different mechanisms of action can decrease the probability of an organism developing comprehensive resistance and can effectively manage polymicrobial infections nih.gov.

While concerns about resistance to silver and sulfonamides exist, research indicates that bacterial resistance to silver is generally low due to its multiple cellular targets. Furthermore, studies evaluating spontaneous silver resistance development in common opportunistic pathogens have shown low mutation rates, and importantly, no consistent cross-resistance to several classes of antibiotics has been observed following silver resistance development nih.govresearchgate.networldwidewounds.com.

Advanced delivery systems, such as polymeric and nanoformulations, play a crucial role in mitigating resistance by ensuring sustained and effective concentrations of the antimicrobial agent at the site of infection, thereby reducing the selective pressure for resistance researchgate.netresearchgate.net. The ongoing development of non-antibiotic agents and intelligent delivery strategies is crucial in the broader fight against AMR researchgate.net.

Design and Synthesis of Novel Metal Complexes of Sulfonamides for Enhanced Activity

The design and synthesis of novel metal complexes of sulfonamides represent a significant research frontier aimed at enhancing antimicrobial activity, overcoming existing resistance mechanisms, and potentially reducing toxicity. The rationale behind this approach is that the coordination of biologically active ligands, such as sulfonamides, with metal ions can lead to more stable, versatile, and efficient therapeutic agents tandfonline.comresearchgate.net.